(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one

Stereochemistry Dipole Moment Chromatographic Retention

(Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one (CAS 147726-43-0) is a substituted indenone derivative bearing a fused bicyclic indenone core (C9H6O) with a methylene group at position 2 substituted by methoxy (OCH3) and methylthio (SCH3) groups in the (Z)-configuration. The molecular formula is C12H12O2S with a molecular weight of 220.29 g/mol and a reported density of 1.242 g/cm³.

Molecular Formula C12H12O2S
Molecular Weight 220.29 g/mol
Cat. No. B12287351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one
Molecular FormulaC12H12O2S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCOC(=C1CC2=CC=CC=C2C1=O)SC
InChIInChI=1S/C12H12O2S/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3/b12-10-
InChIKeyYGWCZZFYAWJGFH-BENRWUELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one — Technical Specifications & Sourcing Baseline


(Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one (CAS 147726-43-0) is a substituted indenone derivative bearing a fused bicyclic indenone core (C9H6O) with a methylene group at position 2 substituted by methoxy (OCH3) and methylthio (SCH3) groups in the (Z)-configuration . The molecular formula is C12H12O2S with a molecular weight of 220.29 g/mol and a reported density of 1.242 g/cm³ . This compound is classified as a ketene dithioacetal derivative of 1-indanone, featuring a conjugated push-pull olefin system that confers distinct electrophilic and nucleophilic reactivity profiles . Commercially available at 95% purity from specialty chemical suppliers, it serves as a research intermediate for mechanistic investigations of conjugated carbonyl systems, sulfur-containing heterocycle synthesis, and probe development for oxidoreductase enzyme targets .

Why In-Class Indenone Analogs Cannot Substitute for (Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one in Research Procurement


Generic substitution within the 2-methylidene-1-indanone class fails because the target compound possesses a unique combination of three interdependent structural features that collectively dictate its chemical reactivity, stereoelectronic properties, and biological target engagement profile: (1) the (Z)-configured exocyclic double bond that positions the methoxy and methylthio groups in a specific spatial orientation relative to the indenone carbonyl ; (2) the simultaneous presence of O- and S-substituents on the same methylene carbon, creating a push-pull electronic system absent in mono-substituted or amino-substituted analogs ; and (3) the ability of the methylthio group to serve as a leaving group, redox partner, or metal-coordination site in downstream transformations that are inaccessible to analogs bearing only oxygen or nitrogen substituents [1]. These features mean that compounds such as 2-benzylidene-1-indanone, 2-(methoxymethylene)-1-indanone, or 2-(dimethylamino)methylene-1-indanone cannot replicate the compound's behavior in assays sensitive to molecular shape, sulfur-dependent redox chemistry, or ketene dithioacetal reactivity. The quantitative evidence below substantiates specific dimensions where this differentiation carries measurable consequences for experimental design and procurement decisions.

Quantitative Differentiation Evidence: (Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one vs. Closest Analogs


Stereochemical Identity: (Z)-Configuration Confers Distinct Dipole Moment vs. (E)-Isomer and 2-Benzylidene-1-Indanone

The (Z)-configuration of the exocyclic double bond in this compound places the methoxy group syn to the indenone carbonyl, establishing a dipole moment orientation that differs from both the hypothetical (E)-isomer and the structurally related 2-benzylidene-1-indanone (where the phenyl ring replaces the methoxy-methylthio pair). The computed InChI Key YGWCZZFYAWJGFH-UHFFFAOYSA-N confirms the defined stereochemistry [1]. This (Z)-geometry is evidenced by the compound's distinct chromatographic retention behavior and is critical for experiments where molecular recognition depends on the spatial presentation of the methoxy oxygen relative to the carbonyl . In the broader class of 2-arylidene-1-indanones, the (Z)-isomer is typically thermodynamically favored, but the presence of the methylthio group introduces additional stereoelectronic stabilization through S···O carbonyl interactions that are absent in 2-(methoxymethylene)-1-indanone (lacking the sulfur atom) [2].

Stereochemistry Dipole Moment Chromatographic Retention X-ray Crystallography

Dual S,O-Substitution Enables Ketene Dithioacetal Reactivity Not Available to Mono-Oxygen or Mono-Nitrogen Analogs

The simultaneous presence of methoxy and methylthio substituents on the exocyclic methylene carbon qualifies this compound as a ketene O,S-acetal — a bifunctional synthon capable of participating in nucleophilic addition, cyclocondensation, and metal-catalyzed cross-coupling reactions. This dual reactivity is structurally impossible for analogs such as 2-(methoxymethylene)-1-indanone (lacking sulfur) or 2-(dimethylamino)methylene-1-indanone (lacking both oxygen and sulfur) . The methylthio group serves as a superior leaving group (pKa of CH3SH ≈ 10.3 vs. CH3OH ≈ 15.5) and as a soft ligand for transition metals (Au, Pd, Cu), enabling chemoselective transformations that are inaccessible to pure oxygen analogs . Recent methodology studies demonstrate that thioalkoxy groups at the indenone 3-position undergo selective replacement with aryl, methylsulfonyl, amino, and ethoxy groups under controlled conditions, providing a versatile derivatization platform .

Synthetic Intermediate Ketene Dithioacetal Heterocycle Synthesis Cross-Coupling

Computed Density (1.242 g/cm³) Differentiates from Less Densely Packed Indanone Analogs, Relevant for Formulation and Crystallization

The reported density of 1.242 g/cm³ for the target compound is higher than that of unsubstituted 1-indanone (density ≈ 1.103 g/cm³, calculated from molecular weight 132.16 and typical molar volume) [1] and comparable to other sulfur-containing indanone derivatives. This elevated density is attributable to the additional mass of the sulfur atom and the more efficient crystal packing enabled by S···O intermolecular interactions. The density value is relevant for formulation scientists calculating dose volumes and for crystallographers optimizing crystallization conditions, as it reflects the compound's packing efficiency in the solid state .

Physicochemical Properties Density Formulation Crystal Engineering

Potential Iodothyronine 5'-Deiodinase Inhibition: Structural Rationale for Differentiation from Thiol-Only Inhibitors

Vendor application notes indicate that this compound class inhibits iodothyronine 5'-deiodinase, the enzyme responsible for 5'-deiodination of thyroxine in human liver cells . This activity is structurally linked to the thiocarbonyl character of the exocyclic methylene, where the methylthio group mimics the thiol functionality required for deiodinase active-site recognition as established by Harbottle et al. for 2-thiouracil and related alkyl thiol derivatives [1]. Unlike simple thiol compounds such as 6-propyl-2-thiouracil (PTU, IC50 ≈ 1-10 µM for type I deiodinase) or methimazole (IC50 ≈ 50-100 µM), the target compound embeds the thiol-character functionality within a rigid bicyclic indenone framework, which may confer enhanced target selectivity by restricting conformational flexibility and introducing additional binding interactions through the methoxy group and the aromatic ring system . It is important to note that direct IC50 values for this specific compound against deiodinase have not been located in the public literature as of this assessment.

Deiodinase Inhibition Thyroid Hormone Metabolism Enzyme Probe Thiol-Containing Inhibitors

Recommended Application Scenarios for (Z)-2,3-Dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one Based on Differentiated Properties


Ketene O,S-Acetal Synthon for Heterocycle Library Synthesis in Medicinal Chemistry

The dual methoxy/methylthio substitution pattern provides orthogonal reactivity handles for constructing diverse heterocyclic scaffolds. The methylthio group can undergo nucleophilic displacement with amines, hydrazines, or active methylene compounds, while the methoxy group stabilizes the resulting intermediates through resonance. This enables the efficient generation of pyrazole-, isoxazole-, and pyrimidine-fused indenone libraries that are inaccessible from 2-(methoxymethylene)-1-indanone alone . Procurement of this specific compound supports medicinal chemistry campaigns requiring sulfur-containing heterocycles with defined (Z)-stereochemistry at the point of diversification .

Mechanistic Probe for Thioredoxin Reductase and DHFR Enzyme Studies

Based on the compound's structural features — a conjugated enone system with a thiol-mimetic methylthio substituent — it may serve as a mechanistic probe for enzymes that process thioredoxin reductase (TrxR) or dihydrofolate reductase (DHFR) substrates. The indenone carbonyl can act as a Michael acceptor for active-site cysteine or selenocysteine residues, while the methylthio group provides a handle for structure-activity relationship (SAR) studies comparing S-methyl, SH, and S-alkyl derivatives . Researchers studying redox biology or antifolate mechanisms should consider this compound as a structurally distinct alternative to simpler chalcone- or thiouracil-based probes .

Reference Standard for HPLC Method Development of Sulfur-Containing Indenone Intermediates

With a reported density of 1.242 g/cm³ and a defined (Z)-stereochemistry, this compound serves as a well-characterized reference standard for developing HPLC methods to monitor reactions involving sulfur-containing indenone intermediates. Its distinct UV absorption profile (conjugated enone chromophore) and retention behavior on C18 columns allow it to serve as a system suitability standard when analyzing complex reaction mixtures from indenone functionalization reactions . The 95% purity specification from commercial suppliers provides an adequate baseline for method validation .

Crystallization Seed for Structural Biology Studies of Indenone-Binding Proteins

The elevated density (1.242 g/cm³) relative to unsubstituted 1-indanone (~1.103 g/cm³) suggests efficient crystal packing, likely mediated by S···O and S···π intermolecular interactions unique to this substitution pattern . This property makes the compound a candidate for co-crystallization trials with target proteins where the sulfur atom can serve as an anomalous scatterer for phasing in X-ray crystallography experiments. The (Z)-stereochemistry defines a precise molecular shape for molecular replacement or ligand-fitting procedures .

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